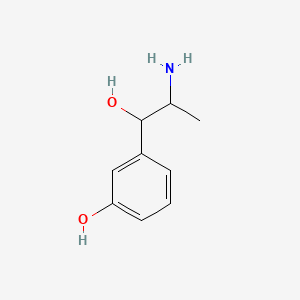

3-(2-Amino-1-hydroxypropyl)phenol

Vue d'ensemble

Description

3-(2-Amino-1-hydroxypropyl)phenol is an organic compound with the molecular formula C9H13NO2. It is known for its application in treating cardiac arrhythmias, particularly in reducing the frequency of ventricular premature contractions in patients with congestive heart failure . This compound also finds use in treating other cardiovascular disorders such as hypertension and angina .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-1-hydroxypropyl)phenol can be achieved through various methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide in the presence of methane sulfonic acid and ammonia methanol . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as crystallization or distillation to achieve the required product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Amino-1-hydroxypropyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Chemistry

3-(2-Amino-1-hydroxypropyl)phenol serves as a versatile reagent in organic synthesis. It is utilized as an intermediate for the production of more complex molecules. The compound can undergo various reactions, including:

- Oxidation : The phenolic group can be oxidized to form quinones.

- Reduction : The amino group can be reduced to yield primary amines.

- Substitution : The hydroxyl group can be substituted with other functional groups via nucleophilic substitution reactions.

These reactions facilitate the modification of its structure to enhance biological activity or tailor its properties for specific applications.

Biology

In biological research, metaraminol has been investigated for its role in biochemical pathways and interactions with enzymes. Its sympathomimetic properties enable it to act primarily on alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism makes it a subject of interest in studies related to cardiovascular health and adrenergic signaling modulation .

Medicine

Historically, metaraminol was used clinically as a vasoconstrictor for treating hypotension. Although newer agents have largely replaced it in clinical settings due to fewer side effects, ongoing research continues to explore its potential therapeutic applications. Current investigations include:

- Cardiovascular Studies : Metaraminol is studied for maintaining blood pressure during surgical procedures.

- Neuroprotection : Research suggests potential applications in neuroprotective strategies due to its antioxidant properties.

- Metabolic Disorders : Studies are exploring its effects on metabolic pathways and its potential role in treating metabolic disorders .

Synthesis Routes and Reaction Conditions

| Synthesis Method | Key Steps |

|---|---|

| Multi-step synthesis | Starts with meta-methoxy bromobenzene; involves propylene oxide addition, methane sulfonic acid treatment, and ammonia methanol reaction. |

Cardiovascular Applications

Research indicates that metaraminol effectively manages hypotension during surgical procedures by maintaining adequate blood pressure levels. Studies have shown that it can be particularly beneficial in patients undergoing anesthesia where blood pressure stabilization is critical .

Oxidative Stress Research

Investigations into the antioxidant properties of metaraminol have demonstrated its potential to reduce oxidative stress markers in cellular models. This suggests a protective role against oxidative damage, which could have implications for various diseases characterized by oxidative stress .

Mécanisme D'action

The mechanism of action of 3-(2-Amino-1-hydroxypropyl)phenol involves its binding to alpha adrenergic receptors. This binding increases the force of contraction and reduces the heart rate, which helps in managing cardiac arrhythmias . The compound’s effects are mediated through the activation of specific signaling pathways that regulate heart function.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Aminopropyl)phenol: Similar in structure but lacks the hydroxyl group.

3-(2-Hydroxypropyl)phenol: Similar but lacks the amino group.

Uniqueness

3-(2-Amino-1-hydroxypropyl)phenol is unique due to the presence of both amino and hydroxyl groups, which contribute to its specific pharmacological properties. This dual functionality allows it to interact with multiple molecular targets, making it effective in treating various cardiovascular conditions.

Activité Biologique

3-(2-Amino-1-hydroxypropyl)phenol, commonly known as metaraminol, is an organic compound with significant biological activity, primarily recognized for its role as a sympathomimetic agent. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields based on diverse research findings.

Chemical Structure and Properties

Metaraminol has the molecular formula CHNO and a molecular weight of 167.21 g/mol. Its structure features a phenolic ring substituted with a 2-amino-1-hydroxypropyl group at the meta position, which is crucial for its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 167.21 g/mol |

| CAS Number | 7619-17-2 |

Metaraminol primarily acts on alpha-1 adrenergic receptors , leading to vasoconstriction and increased blood pressure. This mechanism mimics the effects of the sympathetic nervous system, making it effective in treating hypotension. The compound's ability to stimulate these receptors is significant in both clinical and research contexts, although its direct medical applications have declined due to newer alternatives with fewer side effects.

Pharmacodynamics

Research indicates that metaraminol's interaction with adrenergic receptors can modulate various physiological responses:

- Vasoconstriction : Increases peripheral vascular resistance, elevating blood pressure.

- Cardiac Output : Enhances cardiac performance indirectly by increasing systemic vascular resistance.

- Neurotransmitter Release : Potentially influences the release of norepinephrine and other neurotransmitters from sympathetic nerve endings.

Antioxidant Properties

The phenolic group in metaraminol can act as an antioxidant , scavenging free radicals and protecting cells from oxidative damage. This property may have implications for its use in conditions characterized by oxidative stress.

Clinical Applications

Historically, metaraminol was utilized in clinical settings to manage hypotension during anesthesia or shock states. However, its usage has been largely replaced by agents with improved safety profiles. Recent studies have explored its potential in innovative therapeutic applications:

- Transaminase Activity Modulation : Research has demonstrated that metaraminol can influence transaminase activity, suggesting potential roles in metabolic regulation .

- Reactive Species Measurement : Studies indicate that metaraminol can be used to measure reactive oxygen species (ROS), providing insights into its antioxidant capabilities .

Experimental Studies

Several experimental studies have been conducted to evaluate the efficacy and safety of metaraminol:

- A study focused on the enzymatic transamination involving metaraminol showed promising results in product yield and conversion efficiency when combined with specific amine donors .

- Another investigation highlighted the compound's role in reactive extraction processes, which could enhance its application in biotechnological settings .

Comparative Analysis with Similar Compounds

To understand metaraminol's unique properties, it is helpful to compare it with structurally similar compounds:

| Compound Name | Mechanism of Action | Unique Aspects |

|---|---|---|

| Phenylephrine | Selective alpha-1 agonist | More commonly used clinically; fewer side effects |

| Norepinephrine | Broad adrenergic activity | Endogenous hormone; critical in stress response |

| Oxymetazoline | Local vasoconstrictor | Primarily used for nasal decongestion |

Propriétés

IUPAC Name |

3-(2-amino-1-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFIGDLSSYIKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858992 | |

| Record name | m-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7619-17-2 | |

| Record name | α-(1-Aminoethyl)-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.